

Application Notes and Protocols for GBT1118 in Sickle Cell Disease Mouse Models

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Compound of Interest

Compound Name: **GBT1118**
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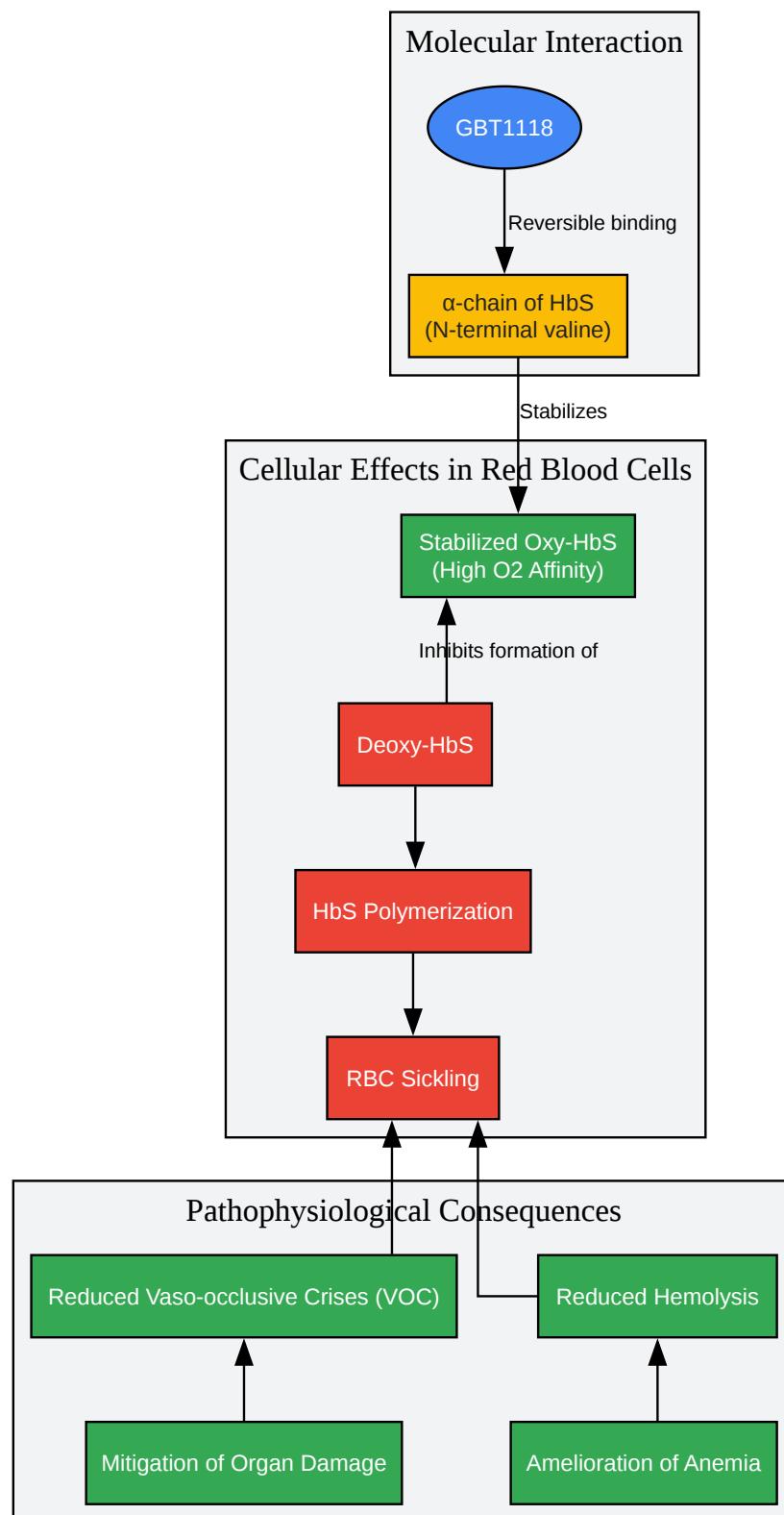
Introduction

GBT1118 is a potent allosteric modulator of hemoglobin (Hb) oxygen affinity and an analog of voxelotor. It is utilized in preclinical studies, particularly in transgenic sickle cell disease (SCD) mouse models, to investigate the therapeutic effects of increasing hemoglobin oxygen affinity.

[1] **GBT1118** has demonstrated improved pharmacokinetic properties in mice compared to voxelotor, allowing for the achievement of clinically relevant hemoglobin modification levels.[1] These application notes provide detailed protocols for the use of **GBT1118** in SCD mouse models to assess its impact on hematology, red blood cell health, and organ damage.

Mechanism of Action

GBT1118 reversibly binds to the N-terminal valine of the alpha-chain of hemoglobin.[2] This binding stabilizes the hemoglobin molecule in a high-oxygen-affinity state (R-state), even under hypoxic conditions. In sickle cell disease, this action directly inhibits the polymerization of deoxygenated sickle hemoglobin (HbS), which is the primary driver of red blood cell sickling, hemolysis, and the downstream pathophysiology of the disease.[1][3] By preventing HbS polymerization, **GBT1118** is expected to reduce red blood cell sickling, improve hematological parameters, decrease hemolysis, and mitigate end-organ damage.[4][5]

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Caption: Mechanism of action of **GBT1118** in sickle cell disease.

Data Presentation

Table 1: Hematological and Red Blood Cell Parameters Following Chronic GBT1118 Dosing in Townes SCD Mice

Parameter	Vehicle	GBT1118 (200 mg/kg)	Reference
Blood Concentration (μM)	N/A	750.5	[1]
Hb Occupancy (%)	N/A	42.9	[1]
Blood P50 (mmHg)	30.6	17.6	[1]
Total Hemoglobin (g/dL)	-	Increased	[1] [6]
Red Blood Cell Count	-	Increased	[1]
Hematocrit (%)	-	Increased by 33%	[1] [7]
Reticulocyte Count	-	Reduced	[1]
RBC Half-life (days)	1.9	3.9	[1]
Point of Sickling (PoS)	-	Decreased	[6] [8]
RBC Deformability (Elmax & Elmin)	-	Increased	[6] [8]

Data presented as median or demonstrating a significant change.

Table 2: Effects of GBT1118 on Organ Pathology in Townes SCD Mice

Organ	Parameter	Vehicle	GBT1118	Reference
Liver	Total Bilirubin	Elevated	Significantly Improved	[4]
Liver Enzymes (ALT/AST)	Elevated	Significant Reductions	[4]	
Inflammation & Fibrosis	Present	Reduced	[4]	
Apoptosis & Necrosis	Present	Reduced	[4]	
Ferroptosis Markers (4-HNE, MDA)	Elevated	Significantly Reduced	[4]	
Bone (Femur)	Trabecular Bone Volume (BV/TV)	Reduced	Significantly Increased (males)	[5]
Tissue Mineral Density (TMD)	Reduced	Significantly Increased (males & females)	[5]	
Bone Formation Markers	Decreased	Rescued	[5][9]	
Bone Resorption Markers	Increased	Rescued	[5][9]	

Experimental Protocols

Animal Model

The most commonly used model for these studies is the Townes transgenic sickle cell mouse model (B6;CBA-Tg(HBA-HBBs)/J).[1] These mice are homozygous for the human α - and β S-globin genes and recapitulate many of the hallmarks of human SCD, including hemolytic anemia and organ damage.[1] Studies typically use male mice aged 8-12 weeks.[1]

Protocol 1: Chronic Oral Administration of GBT1118

This protocol is designed to assess the long-term effects of **GBT1118** on hematological parameters and organ pathology.

Materials:

- **GBT1118**
- Vehicle solution: 0.5% methylcellulose/phosphate buffer (pH 7.4)/0.01% Tween-80[1]
- Oral gavage needles
- Townes SCD mice

Procedure:

- Formulation: Prepare a 10 mg/mL suspension of **GBT1118** in the vehicle solution.[10]
- Dosing Regimen: Administer **GBT1118** orally via gavage at a dose of 100 mg/kg twice daily. [1][10] Alternatively, for longer-term studies without the stress of frequent gavage, **GBT1118** can be incorporated into laboratory chow to achieve a target of approximately 30% hemoglobin occupancy.[4][6]
- Treatment Duration: Continue treatment for a period of 14 to 24 days for hematological and hypoxia tolerance studies, or for 2-4 months for assessment of chronic organ damage (e.g., hepatopathy, bone disease).[1][4][5]
- Control Group: Administer an equivalent volume (10 mL/kg) of the vehicle solution to a control group of SCD mice following the same dosing schedule.[1]
- Endpoint Analysis: At the end of the treatment period, collect blood for hematological analysis, and harvest organs for histological and molecular assessment.



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Caption: Experimental workflow for chronic **GBT1118** administration.

Protocol 2: Acute Hypoxia Challenge

This protocol is used to evaluate the ability of **GBT1118** to improve tolerance to acute hypoxic stress.

Materials:

- **GBT1118** formulated as in Protocol 1
- Hypoxia chamber with oxygen level control
- Townes SCD mice
- Physiological monitoring equipment (optional)

Procedure:

- Dosing: Administer a single oral dose of 100 mg/kg **GBT1118** to the treatment group and vehicle to the control group.[1][10]
- Acclimation: Allow the mice to acclimate for 1 hour post-dosing.[10]
- Hypoxic Challenge: Place the mice in a chamber and gradually decrease the inspired oxygen concentration. A typical protocol involves stepwise decreases to 15%, 10%, and finally 5% oxygen, holding at each level for 30 minutes.[2][11]
- Tolerance Assessment: To assess tolerance to severe hypoxia, maintain the 5% oxygen level for an extended period (e.g., up to 1.5 hours) and monitor for survival or signs of distress.[11]
- Blood Gas Analysis: Immediately following the hypoxic challenge, blood can be collected for arterial blood gas analysis to measure PaO₂, SaO₂, and other parameters.[1]



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Caption: Workflow for the acute hypoxia challenge experiment.

Protocol 3: Assessment of Red Blood Cell Deformability

This protocol measures the rheological properties of red blood cells, which are critically impaired in SCD.

Materials:

- Blood from **GBT1118**-treated and control mice
- Ektacytometer (e.g., LORRCA)
- Anticoagulant (e.g., heparin)

Procedure:

- Blood Collection: Collect whole blood from treated and control animals into tubes containing an anticoagulant.
- Ektacytometry: Use an oxygen gradient ektacytometer to measure RBC deformability over a range of oxygen concentrations.[6][12]
- Data Analysis: The key parameters to be determined are:
 - Elmax: The maximum elongation index under normoxic conditions.[6]
 - Elmin: The minimum elongation index under hypoxic conditions.[6]
 - Point of Sickling (PoS): The oxygen concentration at which RBC deformability begins to decline sharply due to HbS polymerization.[6][8]
- Comparison: Compare the Elmax, Elmin, and PoS between **GBT1118**-treated and vehicle-treated groups. An increase in Elmax and Elmin and a decrease in PoS indicate improved RBC health.[6]

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